molecular formula C8H6ClN3O B162352 5-Methyl-1H-benzotriazole-1-carbonyl chloride CAS No. 130385-00-1

5-Methyl-1H-benzotriazole-1-carbonyl chloride

Cat. No. B162352
M. Wt: 195.6 g/mol
InChI Key: IWWWBPCKDWCHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1H-benzotriazole-1-carbonyl chloride (MBTCC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBTCC is a versatile molecule that can be used in a variety of applications, including synthesis, catalysis, and as a building block for pharmaceuticals.

Mechanism Of Action

5-Methyl-1H-benzotriazole-1-carbonyl chloride acts as a reactive intermediate in many chemical reactions. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. The mechanism of action of 5-Methyl-1H-benzotriazole-1-carbonyl chloride is based on its ability to form covalent bonds with other molecules, which allows it to participate in a wide range of chemical reactions.

Biochemical And Physiological Effects

5-Methyl-1H-benzotriazole-1-carbonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as proteases, which are involved in the degradation of proteins. 5-Methyl-1H-benzotriazole-1-carbonyl chloride has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

5-Methyl-1H-benzotriazole-1-carbonyl chloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-Methyl-1H-benzotriazole-1-carbonyl chloride is also a versatile molecule that can be used in a variety of chemical reactions. However, there are also limitations to the use of 5-Methyl-1H-benzotriazole-1-carbonyl chloride in lab experiments. It is a toxic compound that requires careful handling, and its reactivity can make it difficult to control in some reactions.

Future Directions

There are many future directions for research on 5-Methyl-1H-benzotriazole-1-carbonyl chloride. One area of interest is the development of new synthetic methods for 5-Methyl-1H-benzotriazole-1-carbonyl chloride that are more efficient and environmentally friendly. Another area of research is the synthesis of new pharmaceuticals using 5-Methyl-1H-benzotriazole-1-carbonyl chloride as a building block. 5-Methyl-1H-benzotriazole-1-carbonyl chloride may also have potential applications in catalysis and material science, which could be explored in future research.
Conclusion
In conclusion, 5-Methyl-1H-benzotriazole-1-carbonyl chloride is a versatile molecule that has many potential applications in scientific research. Its unique properties make it a valuable building block for the synthesis of pharmaceuticals and other compounds. While there are limitations to its use in lab experiments, the future directions for research on 5-Methyl-1H-benzotriazole-1-carbonyl chloride are promising and could lead to new discoveries in a variety of fields.

Synthesis Methods

The synthesis of 5-Methyl-1H-benzotriazole-1-carbonyl chloride involves the reaction of 5-methyl-1H-benzotriazole with thionyl chloride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to 5-Methyl-1H-benzotriazole-1-carbonyl chloride. The yield of 5-Methyl-1H-benzotriazole-1-carbonyl chloride can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

5-Methyl-1H-benzotriazole-1-carbonyl chloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-Methyl-1H-benzotriazole-1-carbonyl chloride is in the synthesis of pharmaceuticals. 5-Methyl-1H-benzotriazole-1-carbonyl chloride can be used as a building block for the synthesis of a variety of drugs, including antiviral, anticancer, and anti-inflammatory agents.

properties

CAS RN

130385-00-1

Product Name

5-Methyl-1H-benzotriazole-1-carbonyl chloride

Molecular Formula

C8H6ClN3O

Molecular Weight

195.6 g/mol

IUPAC Name

5-methylbenzotriazole-1-carbonyl chloride

InChI

InChI=1S/C8H6ClN3O/c1-5-2-3-7-6(4-5)10-11-12(7)8(9)13/h2-4H,1H3

InChI Key

IWWWBPCKDWCHFH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(N=N2)C(=O)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)C(=O)Cl

synonyms

1H-Benzotriazole-1-carbonylchloride,5-methyl-(9CI)

Origin of Product

United States

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